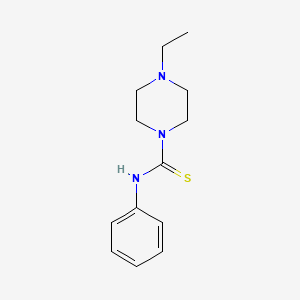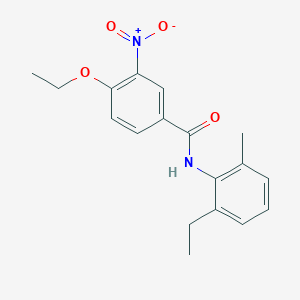
3-bromo-N'-(1-propyl-4-piperidinylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N'-(1-propyl-4-piperidinylidene)benzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPIP and is a hydrazide derivative that has shown promising results in several studies.
Applications De Recherche Scientifique
3-bromo-N'-(1-propyl-4-piperidinylidene)benzohydrazide has been extensively studied for its potential applications in various fields. Some of the most notable scientific research applications of this compound include:
1. Anti-tumor activity: Several studies have shown that BPIP has anti-tumor activity and can be used as a potential drug for the treatment of cancer.
2. Anti-inflammatory activity: BPIP has been shown to have anti-inflammatory activity and can be used as a potential drug for the treatment of inflammatory diseases.
3. Anti-microbial activity: BPIP has been shown to have anti-microbial activity and can be used as a potential drug for the treatment of microbial infections.
Mécanisme D'action
The mechanism of action of 3-bromo-N'-(1-propyl-4-piperidinylidene)benzohydrazide is not fully understood. However, several studies have suggested that this compound works by inhibiting the activity of certain enzymes and proteins in the body. For example, BPIP has been shown to inhibit the activity of MMP-9, which is an enzyme that plays a role in tumor growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N'-(1-propyl-4-piperidinylidene)benzohydrazide are still being studied. However, some of the most notable effects of this compound include:
1. Inhibition of tumor growth and metastasis: BPIP has been shown to inhibit the growth and metastasis of several types of tumors, including breast cancer, lung cancer, and melanoma.
2. Anti-inflammatory effects: BPIP has been shown to have anti-inflammatory effects and can be used as a potential drug for the treatment of inflammatory diseases.
3. Anti-microbial effects: BPIP has been shown to have anti-microbial effects and can be used as a potential drug for the treatment of microbial infections.
Avantages Et Limitations Des Expériences En Laboratoire
3-bromo-N'-(1-propyl-4-piperidinylidene)benzohydrazide has several advantages and limitations for lab experiments. Some of the most notable advantages of this compound include:
1. High potency: BPIP is a highly potent compound that can be used in low concentrations.
2. Versatility: BPIP can be used in a variety of assays and experiments, making it a versatile compound for scientific research.
3. Easy to synthesize: BPIP can be synthesized using a relatively simple and straightforward method.
Some of the limitations of this compound include:
1. Limited solubility: BPIP has limited solubility in water, which can make it difficult to use in certain experiments.
2. Limited stability: BPIP has limited stability, and its activity can decrease over time.
Orientations Futures
There are several future directions for research related to 3-bromo-N'-(1-propyl-4-piperidinylidene)benzohydrazide. Some of the most notable future directions include:
1. Further studies on the mechanism of action of BPIP: More research is needed to fully understand the mechanism of action of BPIP and how it interacts with enzymes and proteins in the body.
2. Development of BPIP-based drugs: BPIP has shown promising results in several studies, and more research is needed to develop BPIP-based drugs for the treatment of cancer, inflammatory diseases, and microbial infections.
3. Studies on the pharmacokinetics of BPIP: More research is needed to understand the pharmacokinetics of BPIP, including its absorption, distribution, metabolism, and excretion in the body.
In conclusion, 3-bromo-N'-(1-propyl-4-piperidinylidene)benzohydrazide is a chemical compound that has shown promising results in several scientific research studies. This compound has potential applications in various fields, including cancer treatment, inflammatory disease treatment, and microbial infection treatment. Further research is needed to fully understand the mechanism of action of BPIP and develop BPIP-based drugs for clinical use.
Méthodes De Synthèse
The synthesis of 3-bromo-N'-(1-propyl-4-piperidinylidene)benzohydrazide is a complex process that involves several steps. The most common method for synthesizing this compound involves the reaction of 3-bromobenzohydrazide with 1-propylpiperidine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of the product is typically around 60-70%.
Propriétés
IUPAC Name |
3-bromo-N-[(1-propylpiperidin-4-ylidene)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O/c1-2-8-19-9-6-14(7-10-19)17-18-15(20)12-4-3-5-13(16)11-12/h3-5,11H,2,6-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBDVMIDZIEHAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(=NNC(=O)C2=CC(=CC=C2)Br)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N'-(1-propylpiperidin-4-ylidene)benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B5705361.png)


![3-iodobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5705373.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B5705378.png)

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B5705389.png)



![N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705414.png)

![1-{[(2,6-dichlorobenzyl)thio]acetyl}pyrrolidine](/img/structure/B5705444.png)